2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Historical Evolution of Nitrogen-Rich Bicyclic Heterocycles in Drug Design
The development of nitrogen-containing bicyclic systems traces back to early efforts to mimic natural alkaloids, which often feature fused heterocyclic cores. Pyrido[1,2-a]pyrimidines emerged in the late 20th century as synthetically challenging targets due to their strained bicyclic architecture and regioselectivity requirements. Initial synthetic routes, such as thermal cyclization of alkynamides derived from 2-aminopyridines, provided limited access to 2-oxo isomers but suffered from low yields and scalability issues.
A breakthrough occurred with the advent of transition-metal-catalyzed C–H functionalization strategies. For instance, Rh(III)-catalyzed annulation of alkenyl azoles with alkynes or diazoketones enabled efficient construction of -bicyclic systems with precise nitrogen placement. This methodology expanded the accessibility of pyrido[1,2-a]pyrimidine derivatives, including those with 3-carbaldehyde substituents, by leveraging directed C–H activation to control regiochemistry. Concurrently, multi-component reactions simplified the synthesis of structurally diverse analogs, such as 2-amino-5-arylpyrido[2,3-d]pyrimidine-4,7-diones, which demonstrated potent PAC1 receptor antagonism.
Table 1: Milestones in Pyrido[1,2-a]pyrimidine Synthesis
Strategic Importance of Ring-Junction Nitrogen Atoms in Bioactive Compound Development
The placement of nitrogen atoms at the ring junction of pyrido[1,2-a]pyrimidines confers distinct electronic and steric properties that enhance target engagement. Quantum mechanical studies reveal that the bridgehead nitrogen increases aromatic π-electron density, facilitating π–π stacking interactions with biological targets such as kinase ATP-binding pockets. This electronic modulation explains the enhanced anticancer activity observed in carboxamide derivatives bearing 3-carbaldehyde groups, where the aldehyde moiety participates in covalent binding with catalytic lysine residues.
Furthermore, the nitrogen’s position directs functionalization strategies. For example, 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exploits the allylamino group’s conformational flexibility to optimize hydrophobic interactions in enzyme active sites. Comparative analyses of analogs demonstrate that shifting the nitrogen to alternative ring positions (e.g., pyrido[2,3-d]pyrimidines) alters hydrogen-bonding capacity, as seen in PAC1 antagonists where 2-amino groups mediate critical receptor contacts.
Table 2: Bioactivity Correlation with Nitrogen Placement
The synthetic versatility of the 3-carbaldehyde group further enables late-stage diversification. Schiff base formation with amine nucleophiles generates imine-linked prodrugs, while reductive amination produces stable secondary amines for pharmacokinetic optimization. These transformations underscore the scaffold’s utility as a modular platform for structure-activity relationship studies.
Properties
IUPAC Name |
4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-6-13-11-9(8-16)12(17)15-7-4-3-5-10(15)14-11/h2-5,7-8,13H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSOMVZWYPUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-phenylimidazo[1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol as a green reaction medium under microwave irradiation at 400 watts and 90°C . This method offers mild reaction conditions, high yield, short reaction time, and a clean reaction profile, avoiding toxic catalysts and hazardous organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and green reaction media like glycerol suggests potential scalability for industrial applications. The focus on environmentally friendly and efficient synthesis methods aligns with current trends in industrial chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR), which are common targets in cancer therapy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Polarity and Solubility: The hydroxyl derivative () exhibits higher aqueous solubility due to its polar -OH group, whereas the allylamino analog’s hydrophobicity may limit solubility. The chloro derivative’s low solubility aligns with halogenated compounds .
Biological Activity
2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted significant interest due to its potential biological activities and therapeutic applications. This compound features a unique fused pyrido[1,2-a]pyrimidine ring system, which is known for its diverse biological activities. Understanding the biological activity of this compound can provide insights into its potential as a therapeutic agent.
The compound's chemical structure is characterized by an allylamino group and a carbonyl functional group, which contribute to its reactivity and biological properties. The synthesis of this compound typically involves multicomponent reactions and condensation techniques. For instance, one common method includes the reaction of 2-phenylimidazo[1,2-a]pyrimidines with Vilsmeier–Haack reagent under microwave irradiation, highlighting the compound's synthetic versatility .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), both of which are critical in cancer therapy. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of cell cycle arrest and apoptosis .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial properties against several bacterial strains. The presence of the allylamino group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the allylamino group have been explored to enhance potency and selectivity against specific targets. For example, derivatives with varied alkyl substitutions have demonstrated improved inhibitory activity against DHFR .
Case Studies
A notable study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's potential as an effective anticancer agent .
Comparative Analysis
| Compound | Target | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | DHFR | Anticancer | 0.5 |
| Similar Compound A | EGFR | Anticancer | 0.8 |
| Similar Compound B | Bacterial Cell Wall | Antimicrobial | 0.6 |
This table illustrates the comparative potency of this compound against similar compounds targeting key pathways in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
